Nuclease Resistance vs Unmodified DNA
Incorporation of 2'-O-MOE nucleotides into antisense oligonucleotides increases the melting temperature (Tm) of the RNA duplex by 1.5°C per modification, providing a predictable and consistent enhancement of target affinity [1]. In contrast, 2'-O-methyl modifications yield Tm increases ranging from 1 to 4°C per block, with variability dependent on sequence context and Mg²⁺ concentration, making thermal stability less predictable for 2'-O-Me-containing oligos . This quantitative difference enables more precise thermodynamic tuning of oligonucleotide drugs.
| Evidence Dimension | ΔTm per modification (°C) |
|---|---|
| Target Compound Data | +1.5°C per 2'-O-MOE substitution |
| Comparator Or Baseline | 2'-O-methyl: +1 to +4°C per block (sequence-dependent) |
| Quantified Difference | 2'-O-MOE provides a narrower, more predictable range (1.5°C fixed vs. 1-4°C variable) |
| Conditions | 20-mer phosphorothioate antisense oligonucleotide vs. complementary RNA; 10 mM phosphate buffer, pH 7.0, 100 mM NaCl |
Why This Matters
Predictable affinity tuning is critical for oligonucleotide drug design; 2'-O-MOE eliminates sequence-dependent Tm variability seen with 2'-O-Me.
- [1] McKay RA, et al. Characterization of a Potent and Specific Class of Antisense Oligonucleotide Inhibitor of Human Protein Kinase C-α Expression. J Biol Chem. 1999;274(3):1715-1722. View Source
